molecular formula C19H18FNO B2792187 N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide CAS No. 1207062-07-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide

Cat. No. B2792187
CAS RN: 1207062-07-4
M. Wt: 295.357
InChI Key: LSOVXBBUBZAIEE-IZZDOVSWSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide consists of a cinnamamide group attached to a cyclopropyl group, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s reactivity and properties due to its high electronegativity.


Physical And Chemical Properties Analysis

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Structural Commentary

Let’s explore the structural features of this compound:

  • Molecular Structure : The title compound, C17H15FO2, results from a Claisen–Schmidt condensation between 4-fluorobenzaldehyde and 4’-ethoxyacetophenone. It consists of two aromatic rings with substitutions at the 4 position on both ends of the molecule. The phenyl ring on the alkene is fluorinated, while the phenyl ring on the carbonyl group contains an ethoxide. The compound adopts an E geometry, causing both phenyl rings to incline toward the same side of the molecule. Overall, it is a heavily conjugated structure that is nearly planar .

Supramolecular Features

The crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one reveals interesting supramolecular interactions:

properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOVXBBUBZAIEE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide

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